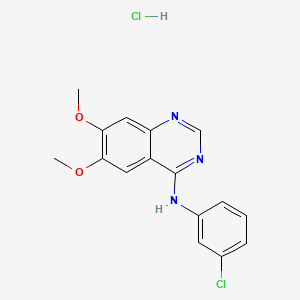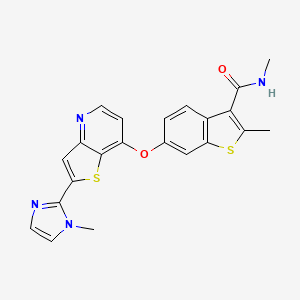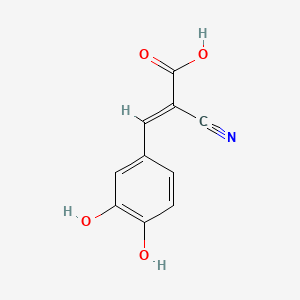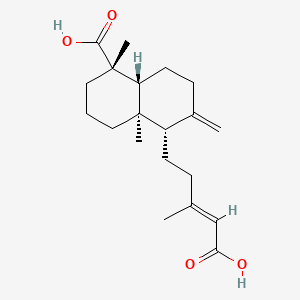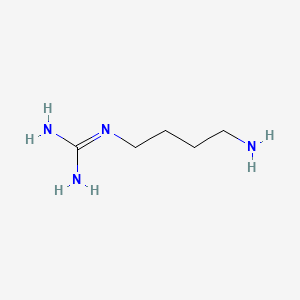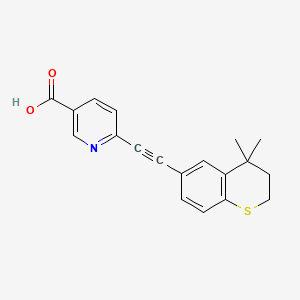
Ala-asp
Overview
Description
Ala-asp, also known as alanine-aspartic acid, is a dipeptide composed of the amino acids alanine and aspartic acid. Dipeptides are molecules consisting of two amino acids linked by a single peptide bond. This compound is a naturally occurring compound found in various biological systems and has significant roles in biochemical processes.
Mechanism of Action
Target of Action
Ala-Asp, also known as H-Ala-Asp-OH, is a dipeptide composed of the amino acids alanine (Ala) and aspartic acid (Asp). It is involved in various biological processes and interacts with several targets. For instance, it has been found to interact with proteins such as caspase-1 , a key player in inflammatory responses, and DEAD-box RNA helicases , which are involved in various aspects of RNA metabolism.
Mode of Action
The interaction of this compound with its targets can lead to significant changes in cellular processes. For example, it acts as a competitive and irreversible inhibitor of caspase-1 , thereby potentially affecting the inflammatory response. In the context of DEAD-box RNA helicases, this compound may influence the helicase’s function, although the exact mechanism remains to be elucidated .
Biochemical Pathways
This compound is involved in several biochemical pathways. For instance, it plays a role in the biosynthesis of 5-aminolevulinic acid (ALA), a precursor of all tetrapyrroles such as chlorophyll, heme, and siroheme . The regulation of these pathways by this compound can have downstream effects on various cellular processes, including photosynthesis in plants and heme synthesis in animals .
Pharmacokinetics
Peptides generally have poor absorption, distribution, metabolism, and excretion properties, with rapid clearance, short half-life, low permeability, and sometimes low solubility . The peptide’s half-life can be influenced by the N-termini residue, with Ala being associated with longer half-lives .
Result of Action
The molecular and cellular effects of this compound’s action are diverse and depend on the specific target and context. For instance, its inhibition of caspase-1 could potentially modulate inflammatory responses . Its interaction with DEAD-box RNA helicases could influence various aspects of RNA metabolism, potentially affecting gene expression and cellular functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, in the context of plants, exogenous this compound has been shown to enhance plant growth and yield, regulate photosynthetic and antioxidant machineries, and improve nutrient uptake . These effects can be influenced by various environmental factors, such as light conditions and stress factors .
Biochemical Analysis
Biochemical Properties
“Ala-Asp” participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been suggested that Asp injection improves pathogen resistance
Cellular Effects
“this compound” influences various types of cells and cellular processes. For instance, it has been suggested that Ala can improve growth in aquatic animals
Dosage Effects in Animal Models
The effects of “this compound” can vary with different dosages in animal models. For instance, the maximum tolerated oral dose of a similar compound, alpha-lipoic acid (ALA), in dogs has been reported as 126 mg/kg body weight
Metabolic Pathways
“this compound” is involved in various metabolic pathways. For instance, Asp is part of the aspartate family of amino acids, which are precursors to several other amino acids and play key roles in the citric acid cycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ala-asp typically involves the formation of a peptide bond between the carboxyl group of alanine and the amino group of aspartic acid. This can be achieved through chemical synthesis methods such as:
Solid-phase peptide synthesis (SPPS): This method involves anchoring the C-terminal amino acid (aspartic acid) to a solid resin and sequentially adding the N-terminal amino acid (alanine) using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Solution-phase synthesis: This method involves the direct coupling of alanine and aspartic acid in a solution using coupling agents like carbodiimides or active esters.
Industrial Production Methods
Industrial production of this compound can be achieved through enzymatic methods, where specific enzymes catalyze the formation of the peptide bond between alanine and aspartic acid. Enzymatic synthesis offers advantages such as higher specificity and milder reaction conditions compared to chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
Ala-asp can undergo various chemical reactions, including:
Hydrolysis: The peptide bond in this compound can be hydrolyzed by proteolytic enzymes or acidic/basic conditions, resulting in the release of alanine and aspartic acid.
Oxidation: The side chain of aspartic acid can undergo oxidation, leading to the formation of oxaloacetic acid.
Substitution: The amino group of alanine can participate in substitution reactions with electrophiles, forming derivatives with different functional groups.
Common Reagents and Conditions
Hydrolysis: Enzymes like pepsin or trypsin, or acidic conditions (e.g., hydrochloric acid).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Electrophiles such as acyl chlorides or alkyl halides.
Major Products Formed
Hydrolysis: Alanine and aspartic acid.
Oxidation: Oxaloacetic acid.
Substitution: Various alanine derivatives depending on the electrophile used.
Scientific Research Applications
Ala-asp has diverse applications in scientific research, including:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Studied for its role in protein structure and function, as well as its involvement in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, such as its role in wound healing and tissue regeneration.
Industry: Utilized in the cosmetic industry for its potential skin health benefits and as an ingredient in peptide-based formulations.
Comparison with Similar Compounds
Ala-asp can be compared with other dipeptides such as:
Gly-asp (glycine-aspartic acid): Similar in structure but contains glycine instead of alanine. Gly-asp has different biochemical properties and applications.
Ala-glu (alanine-glutamic acid): Contains glutamic acid instead of aspartic acid. Ala-glu has distinct roles in metabolic pathways and protein interactions.
Ala-ala (alanine-alanine): A simpler dipeptide with two alanine residues. Ala-ala is often used in studies of peptide bond formation and stability.
This compound is unique due to its specific combination of alanine and aspartic acid, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
2-(2-aminopropanoylamino)butanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O5/c1-3(8)6(12)9-4(7(13)14)2-5(10)11/h3-4H,2,8H2,1H3,(H,9,12)(H,10,11)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEWTDMGFGHWFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60942937 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20727-65-5 | |
| Record name | L-Aspartic acid, N-L-alanyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60942937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: In the context of proximal tubule cells, Ala-Asp has been shown to stimulate transient secretory anion current and conductance increases in intact cell monolayers. [] This effect is thought to be due to this compound's interaction with an H+-peptide cotransporter, which leads to intracellular acidification and subsequent activation of Cl- channels. []
ANone: While the provided research does not explicitly state the molecular formula or spectroscopic data for this compound, it can be deduced from its structure as a dipeptide composed of Alanine and Aspartic Acid.
ANone: The provided research focuses on this compound's biological activity and does not provide information on its material compatibility, stability, or applications outside a biological context.
A: The research does not describe this compound as having catalytic properties. Its role appears primarily focused on its interaction with cellular transporters and subsequent physiological effects. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


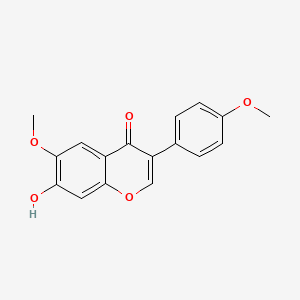
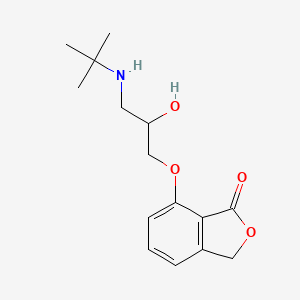

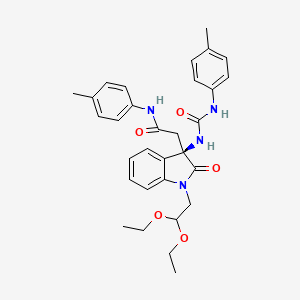
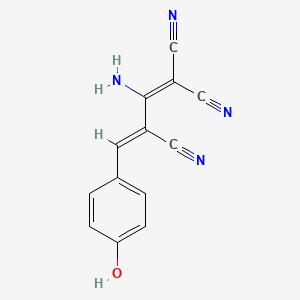
![2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664419.png)
![2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664420.png)
